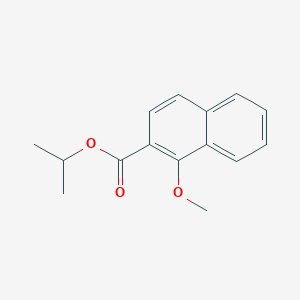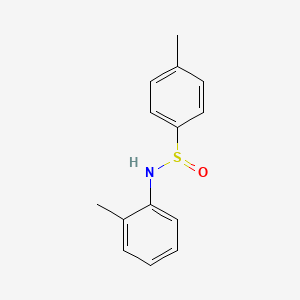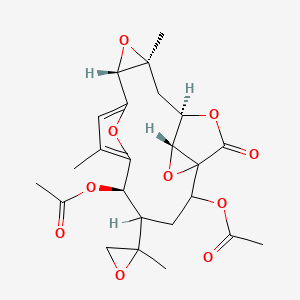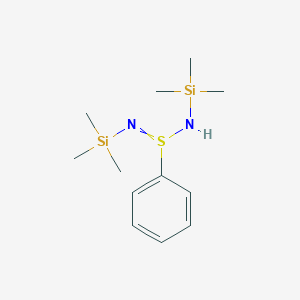![molecular formula C10H9BrN4O B14280663 2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 137782-70-8](/img/structure/B14280663.png)
2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl group (N=N) attached to two aryl groups. This compound is notable for its vibrant color and is often used in dyeing processes. It has applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves a diazotization reaction. This process begins with the diazotization of a primary aromatic amine, such as 4-bromoaniline, in the presence of nitrous acid. The resulting diazonium salt is then coupled with a suitable coupling component, such as 5-methyl-1,2-dihydro-3H-pyrazol-3-one, under controlled conditions to form the desired azo compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of amines.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a reagent in organic synthesis.
Biology: The compound’s vibrant color makes it useful in staining biological samples for microscopic analysis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the textile industry for dyeing fabrics and in the production of colored materials.
Mécanisme D'action
The mechanism of action of 2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets through its diazenyl group. The compound can undergo photochemical reactions upon exposure to light, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, resulting in various biological effects. The specific molecular pathways involved depend on the context of its application .
Comparaison Avec Des Composés Similaires
2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one can be compared with other azo compounds such as:
4-[(E)-(4-Butylphenyl)diazenyl]phenol: Similar in structure but with a butyl group instead of a bromine atom.
2-[(E)-(4-Nitrophenyl)diazenyl]phenol: Contains a nitro group instead of a bromine atom.
4-[(E)-(4-Dimethylaminophenyl)diazenyl]phenol: Contains a dimethylamino group instead of a bromine atom
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications.
Propriétés
Numéro CAS |
137782-70-8 |
|---|---|
Formule moléculaire |
C10H9BrN4O |
Poids moléculaire |
281.11 g/mol |
Nom IUPAC |
2-[(4-bromophenyl)diazenyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H9BrN4O/c1-7-6-10(16)15(13-7)14-12-9-4-2-8(11)3-5-9/h2-6,13H,1H3 |
Clé InChI |
DQPWIEINITVBOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(N1)N=NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)
![2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B14280598.png)

![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol](/img/structure/B14280604.png)
![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)

![2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene](/img/structure/B14280634.png)




![methyl (1R,3S)-3-[(Z)-2-(4-fluorophenyl)oct-1-en-3-ynyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14280653.png)
![tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane](/img/structure/B14280655.png)
